(4-fluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-15-3-1-14(2-4-15)19(28)26-11-9-25(10-12-26)13-18-22-23-24-27(18)17-7-5-16(21)6-8-17/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSGRSPCAPVIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (4-fluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, often referred to as a tetrazole-piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring and the introduction of the tetrazole moiety. The general synthetic route can be summarized as follows:
- Formation of Piperazine Derivative : The piperazine ring is synthesized through the reaction of appropriate amines with carbonyl compounds.
- Tetrazole Formation : The tetrazole ring is introduced via cyclization reactions involving azides or hydrazines.
- Final Coupling : The final compound is obtained through coupling reactions that link the piperazine and tetrazole moieties with a fluorophenyl group.
Biological Activity
The biological activity of (4-fluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has shown that derivatives of tetrazole-piperazine compounds exhibit significant antifungal and antibacterial properties. For instance, a study evaluated several synthesized tetrazole-S-alkyl-piperazine derivatives against common pathogens:
| Compound | Target Organism | Activity (Zone of Inhibition) |
|---|---|---|
| 2a | C. albicans | 18 mm |
| 2b | E. coli | 20 mm |
| 2c | S. aureus | 22 mm |
These results indicate that modifications to the piperazine structure can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies on melanoma cells revealed that certain analogs significantly inhibited tyrosinase activity, which is crucial for melanin production and is often upregulated in cancerous cells:
| Compound | IC50 (µM) | Cell Viability (%) |
|---|---|---|
| 26 | 0.045 | >90 |
| 27 | 0.060 | >85 |
These findings suggest that the compound could serve as a lead for developing new melanoma treatments .
Case Studies
Several case studies have documented the effects of related compounds on various cell lines:
- Case Study on Tyrosinase Inhibition :
- Antifungal Efficacy :
Q & A
Q. What are the key synthetic routes and reaction optimization strategies for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperazine intermediate via nucleophilic substitution or coupling reactions, often using ethylenediamine and dihaloalkanes under basic conditions .
- Step 2: Introduction of the tetrazole moiety through [2+3] cycloaddition between nitriles and sodium azide, requiring precise temperature control (60–80°C) and catalysts like ammonium chloride .
- Step 3: Methanone linkage via Friedel-Crafts acylation or Ullmann coupling, optimized with Lewis acids (e.g., AlCl₃) or palladium catalysts . Optimization Tips:
- Use HPLC to monitor intermediate purity (>95%) .
- Adjust solvent polarity (e.g., DMF for solubility, THF for selectivity) to improve yields .
| Synthetic Step | Key Reagents/Conditions | Yield Range |
|---|---|---|
| Piperazine formation | Ethylenediamine, 1,2-dibromoethane, K₂CO₃ | 70–85% |
| Tetrazole cyclization | NaN₃, NH₄Cl, 70°C | 60–75% |
| Methanone coupling | AlCl₃, DCM, RT | 50–65% |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl δ ~7.2 ppm, tetrazole δ ~8.5 ppm) .
- HPLC: Ensures purity (>98%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 424.15) .
- IR Spectroscopy: Identifies carbonyl (C=O, ~1680 cm⁻¹) and tetrazole (C-N, ~1450 cm⁻¹) groups .
| Technique | Structural Insight |
|---|---|
| ¹H NMR | Fluorophenyl/tetrazole proton environments |
| HPLC | Purity and byproduct identification |
| HRMS | Exact mass confirmation |
Q. What preliminary biological screening approaches are used to evaluate its activity?
- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition: Fluorometric assays targeting kinases or proteases, with ATP/NADH competition protocols .
Advanced Research Questions
Q. How can X-ray crystallography and software like SHELXL resolve the compound’s 3D structure?
- Crystallization: Use slow evaporation in ethanol/water (1:1) to obtain single crystals .
- Data Collection: Perform high-resolution (<1.0 Å) X-ray diffraction experiments at 100K .
- Refinement: SHELXL refines positional/displacement parameters, with R-factors <0.05 for high accuracy . Key Metrics:
- Bond lengths/angles: Validate against standard values (e.g., C-F = 1.34 Å).
- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., F···H contacts) .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-Response Validation: Repeat assays with graded concentrations (0.1–100 µM) to confirm potency trends .
- Orthogonal Assays: Compare MIC (microbroth dilution) with disk diffusion for antimicrobial consistency .
- Purity Checks: Re-characterize batches via NMR/HPLC to rule out impurity-driven artifacts . Case Study: Discrepancies in IC₅₀ values may arise from cell line heterogeneity—standardize using ATCC-validated lines .
Q. What computational approaches model target interactions and SAR?
- Molecular Docking: AutoDock Vina predicts binding to kinase ATP pockets (e.g., EGFR), with scoring functions (ΔG < -8 kcal/mol) .
- MD Simulations: GROMACS assesses complex stability (20 ns trajectories) by analyzing RMSD (<2.0 Å) and H-bond occupancy .
- QSAR Modeling: CoMFA/CoMSIA correlates substituent electronegativity (e.g., F vs. Cl) with bioactivity .
| Computational Tool | Application |
|---|---|
| AutoDock Vina | Binding pose prediction |
| GROMACS | Protein-ligand dynamics |
| Schrödinger QM | Electronic property analysis |
Q. How to optimize synthetic yield for scale-up in academic settings?
- Catalyst Screening: Test Pd(OAc)₂ vs. CuI for coupling efficiency (yield improvement: 50% → 75%) .
- Flow Chemistry: Continuous reactors reduce side reactions (e.g., tetrazole dimerization) via precise residence time control .
- Workup Optimization: Replace column chromatography with pH-selective crystallization (e.g., isolate piperazine intermediates at pH 9–10) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
